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Compound of Interest

Compound Name: 4-Tert-butyl-2-iodo-aniline

Cat. No.: B143962 Get Quote

For researchers, scientists, and professionals in drug development, a thorough spectroscopic

characterization of molecular compounds is fundamental. This guide provides a comparative

analysis of the spectroscopic properties of 4-tert-butyl-2-iodo-aniline and its structural

analogs, 4-tert-butylaniline and 2-iodoaniline. The data presented herein, including Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offers a baseline for

identification, purity assessment, and structural elucidation.

This guide presents a summary of available experimental and predicted spectroscopic data.

While experimental data for the comparator compounds are readily available, the NMR data for

4-tert-butyl-2-iodo-aniline is predicted due to the limited availability of public experimental

spectra.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 4-tert-butyl-2-iodo-aniline and

its comparators.

Table 1: ¹H NMR Spectroscopic Data (Predicted for 4-tert-butyl-2-iodo-aniline)
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Compound
Chemical Shift
(δ) [ppm]

Multiplicity Integration Assignment

4-tert-butyl-2-

iodo-aniline
~7.6 (Predicted) d 1H Ar-H

~7.2 (Predicted) dd 1H Ar-H

~6.8 (Predicted) d 1H Ar-H

~4.2 (Predicted) s (br) 2H -NH₂

1.29 (Predicted) s 9H -C(CH₃)₃

4-tert-butylaniline 7.21 d 2H Ar-H

6.63 d 2H Ar-H

3.56 s (br) 2H -NH₂

1.29 s 9H -C(CH₃)₃

2-iodoaniline 7.65 dd 1H Ar-H

7.17 td 1H Ar-H

6.78 d 1H Ar-H

6.51 td 1H Ar-H

4.01 s (br) 2H -NH₂

Table 2: ¹³C NMR Spectroscopic Data (Predicted for 4-tert-butyl-2-iodo-aniline)
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Compound Chemical Shift (δ) [ppm] Assignment

4-tert-butyl-2-iodo-aniline ~147 (Predicted) C-NH₂

~145 (Predicted) C-tert-butyl

~138 (Predicted) Ar-CH

~129 (Predicted) Ar-CH

~118 (Predicted) Ar-CH

~88 (Predicted) C-I

~34 (Predicted) -C(CH₃)₃

~31 (Predicted) -C(CH₃)₃

4-tert-butylaniline 144.1 C-NH₂

140.2 C-tert-butyl

126.1 Ar-CH

114.6 Ar-CH

34.0 -C(CH₃)₃

31.6 -C(CH₃)₃

2-iodoaniline 146.7 C-NH₂

139.3 Ar-CH

129.3 Ar-CH

119.9 Ar-CH

115.1 Ar-CH

83.6 C-I

Table 3: Infrared (IR) Spectroscopy Data
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Compound Key Absorptions (cm⁻¹) Assignment

4-tert-butyl-2-iodo-aniline ~3400-3500 (Vapor Phase) N-H stretch (amine)

~2850-2970 (Vapor Phase) C-H stretch (aliphatic)

~1600 (Vapor Phase) N-H bend (amine)

~1500, ~1460 (Vapor Phase) C=C stretch (aromatic)

4-tert-butylaniline 3448, 3365 N-H stretch (amine)

2961 C-H stretch (aliphatic)

1622 N-H bend (amine)

1515 C=C stretch (aromatic)

2-iodoaniline 3433, 3343 N-H stretch (amine)

1618 N-H bend (amine)

1482, 1443 C=C stretch (aromatic)

Table 4: Mass Spectrometry (MS) Data

Compound Molecular Ion (m/z)
Key Fragmentation Peaks
(m/z)

4-tert-butyl-2-iodo-aniline 275 [M]⁺ 260 [M-CH₃]⁺

4-tert-butylaniline 149 [M]⁺ 134 [M-CH₃]⁺

2-iodoaniline 219 [M]⁺ 92 [M-I]⁺

Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data presented. Actual

experimental conditions may vary depending on the instrument and specific laboratory

procedures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the aniline derivative in 0.5-0.7 mL

of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

¹H NMR Acquisition:

Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Set the spectral width to cover the expected proton chemical shift range (typically 0-10

ppm).

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence.

Set the spectral width to cover the expected carbon chemical shift range (typically 0-160

ppm).

A longer acquisition time and a greater number of scans are typically required compared

to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid

sample directly onto the ATR crystal.

Sample Preparation (KBr Pellet): Grind a small amount of the sample with dry potassium

bromide (KBr) and press the mixture into a thin, transparent pellet.

Data Acquisition:

Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Collect a background spectrum prior to running the sample.

Scan the sample over the mid-IR range (typically 4000-400 cm⁻¹).
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Mass Spectrometry (MS)
Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas

Chromatography (GC-MS) for volatile compounds or by direct infusion.

Ionization: Utilize a suitable ionization technique, such as Electron Ionization (EI) or

Electrospray Ionization (ESI).

Data Acquisition:

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Identify the molecular ion peak and analyze the fragmentation pattern to aid in structural

confirmation.

Workflow for Spectroscopic Characterization
The logical flow for the complete spectroscopic characterization of a substituted aniline like 4-
tert-butyl-2-iodo-aniline is outlined below.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b143962?utm_src=pdf-body
https://www.benchchem.com/product/b143962?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b143962?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation

Spectroscopic Analysis

Data Analysis & Comparison

Synthesis of
4-tert-butyl-2-iodo-aniline

Purification
(e.g., Chromatography, Recrystallization)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Structural ElucidationPurity Assessment

Comparison with
Alternative Anilines

Click to download full resolution via product page

Caption: Workflow for the synthesis and spectroscopic characterization of 4-tert-butyl-2-iodo-
aniline.

To cite this document: BenchChem. [Spectroscopic Profile of 4-tert-butyl-2-iodo-aniline: A
Comparative Analysis]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b143962#spectroscopic-characterization-of-4-tert-
butyl-2-iodo-aniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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